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Abstract
Cyclohexanhexone (C₆O₆), also known by the synonyms hexaketocyclohexane and triquinoyl,

is an intriguing oxocarbon molecule. While its stoichiometric formula suggests a simple cyclic

structure, the reality of C₆O₆ is far more complex. This technical guide delves into the history,

discovery, and chemical nature of C₆O₆, revealing a molecule that is highly unstable in its pure

form and has predominantly been observed as a transient species. A significant part of its

history is intertwined with the misidentification of its stable hydrated form,

dodecahydroxycyclohexane. This document provides a comprehensive overview of the

theoretical and experimental data available for C₆O₆, its stable hydrated counterpart, and the

related rhodizonate anion, offering detailed experimental protocols and quantitative data to

clarify the science behind this elusive molecule.

Introduction: The C₆O₆ Conundrum
The molecule with the formula C₆O₆, representing a six-membered carbon ring with each

carbon atom bonded to an oxygen atom, has been a subject of scientific curiosity. Theoretically,

it is the six-fold ketone of cyclohexane and a hexamer of carbon monoxide. However, its

purported high instability has made its isolation and characterization exceptionally challenging.

[1] For many years, the chemical sold commercially as "cyclohexanehexone octahydrate" was

believed to be a stable form of C₆O₆. However, modern analytical techniques have revealed a

different story, fundamentally altering our understanding of this compound.
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A History of Mistaken Identity: The Discovery of
Dodecahydroxycyclohexane
The narrative of C₆O₆ begins not with the molecule itself, but with a stable, hydrated compound

that was long mistaken for it.

1862: The compound now known as dodecahydroxycyclohexane dihydrate was first

synthesized by Joseph Udo Lerch.[2][3]

1885: The substance was further characterized by Rudolf Nietzki and Theodor Benckiser,

who assumed the structure to be hexaketocyclohexane with eight water molecules of

crystallization (C₆O₆·8H₂O).[2][3] This misidentification persisted in chemical literature and

commerce for over a century.

2005: The true nature of this stable, crystalline solid was definitively confirmed through X-ray

diffraction analysis. The analysis revealed that the compound is, in fact,

dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), where each carbonyl group of the

theoretical C₆O₆ has been hydrated to form a geminal diol.[2][3]

This historical context is crucial for any researcher working with commercially available

"cyclohexanehexone," as the compound in the bottle is not the anhydrous C₆O₆.

The True C₆O₆: A Transient and Theoretical Entity
The anhydrous C₆O₆ molecule is expected to be highly unstable and, to date, has only been

observed as an ionized fragment in mass spectrometry experiments.[1] Its study, therefore,

relies heavily on theoretical and computational chemistry.

Theoretical and Computational Data
Due to its instability, the structural and spectroscopic properties of C₆O₆ have been

investigated primarily through computational methods like Density Functional Theory (DFT).

These calculations provide the most accurate picture of the molecule's predicted

characteristics.

Table 1: Calculated Properties of Cyclohexanhexone (C₆O₆)
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Property Value Method Reference

Molecular Weight 168.06 g/mol PubChem [4]

Exact Mass 167.96948772 Da PubChem [4]

C-C Bond Length
Data not available in

search results
DFT

C=O Bond Length
Data not available in

search results
DFT

C-C-C Bond Angle
Data not available in

search results
DFT

| O=C-C Bond Angle | Data not available in search results | DFT | |

Note: Specific calculated bond lengths and angles from DFT studies were not found in the

provided search results. Such data would typically be found in specialized computational

chemistry publications.

Table 2: Calculated Vibrational Frequencies of Cyclohexanhexone (C₆O₆)

Vibrational
Mode

Frequency
(cm⁻¹)

Intensity Method Reference

| Data not available in search results | | | Ab initio/DFT | |

Note: While the search results mention the use of ab initio and DFT methods to calculate

vibrational frequencies, specific frequency data for C₆O₆ were not found.

Mass Spectrometry Observations
The only direct experimental evidence for the existence of the C₆O₆ moiety comes from mass

spectrometry. The singly charged anion, C₆O₆⁻, has been detected in experiments involving

the oligomerization of carbon monoxide through the formation of molybdenum carbonyls.[1]
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A detailed experimental protocol for the specific generation and detection of the C₆O₆⁻ anion

was not fully elaborated in the provided search results. However, a general methodology can

be inferred.

Objective: To generate and detect the C₆O₆⁻ anion in the gas phase.

Apparatus: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron

Resonance (FT-ICR) mass spectrometer, coupled with a suitable ion source.

Materials:

Carbon monoxide (CO) gas

A suitable metal carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)₆)

Procedure:

Ion Generation: The metal carbonyl precursor is introduced into the ion source of the mass

spectrometer.

Oligomerization: Through techniques such as electron ionization or laser ablation, the metal

carbonyl is induced to fragment and react with carbon monoxide gas. This process facilitates

the oligomerization of CO molecules on the metal center.

Anion Formation: Under specific conditions within the ion source, the C₆O₆ moiety is formed

and can be detected as a negatively charged ion (C₆O₆⁻).

Mass Analysis: The resulting ions are guided into the mass analyzer of the spectrometer.

The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of the

C₆O₆⁻ anion at an m/z corresponding to its molecular weight.

The Stable Hydrated Form:
Dodecahydroxycyclohexane Dihydrate
As established, the readily available and stable compound is dodecahydroxycyclohexane

dihydrate. Its properties have been well-characterized.
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Synthesis and Characterization
Experimental Protocol: Synthesis of Dodecahydroxycyclohexane Dihydrate

This protocol is based on the historical synthesis from benzenehexol.

Objective: To synthesize dodecahydroxycyclohexane dihydrate.

Materials:

Benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂)

Oxidizing agent (e.g., nitric acid)

Methanol for crystallization

Procedure:

Oxidation: Benzenehexol or tetrahydroxy-p-benzoquinone is oxidized using a suitable

oxidizing agent. This reaction hydrates the carbonyl groups of the intermediate species.

Crystallization: The resulting product, dodecahydroxycyclohexane, is crystallized from

methanol. This process yields colorless plates or prisms of the dihydrate form

(C₆(OH)₁₂·2H₂O).[2][3]

Characterization: The product can be characterized by its decomposition point of around 100

°C and by X-ray crystallography to confirm its structure.[2][3]

Quantitative Data
Table 3: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://en.wikipedia.org/wiki/Dodecahydroxycyclohexane
https://www.wikiwand.com/en/articles/Dodecahydroxycyclohexane
https://en.wikipedia.org/wiki/Dodecahydroxycyclohexane
https://www.wikiwand.com/en/articles/Dodecahydroxycyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Crystal System Triclinic [5]

Space Group P-1 [5]

a 6.1829 Å [5]

b 7.0696 Å [5]

c 7.3023 Å [5]

α 70.443° [5]

β 80.153° [5]

γ 63.973° [5]

| Z | 1 |[5] |

A Stable Relative: The Rhodizonate Anion
The dianion of rhodizonic acid, the rhodizonate anion (C₆O₆²⁻), is a stable, aromatic species

and is the conjugate base of the neutral C₆O₆ molecule.[1] Its stability arises from the

delocalization of the double bond and negative charges across the six CO units.[6]

History and Synthesis
Rhodizonic acid was discovered in 1837 by Johann Heller from the reaction of potassium

carbonate and charcoal.[6] Its salts, the rhodizonates, are typically colored compounds.

Experimental Protocol: Synthesis of Potassium Rhodizonate

Objective: To synthesize potassium rhodizonate.

Materials:

Inositol

Concentrated nitric acid
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Potassium acetate

Oxygen

Procedure:

Oxidation of Inositol: Inositol is oxidized with nitric acid.

Salt Formation: The resulting product is reacted with potassium acetate in the presence of

oxygen.

Crystallization: Potassium rhodizonate, being relatively insoluble in water, crystallizes from

the solution.[6]

Logical Relationships and Workflows
The relationship between these C₆O₆-related species can be visualized to clarify their

distinctions.

Cyclohexanhexone (C₆O₆)
(Theoretical, Unstable)

Dodecahydroxycyclohexane Dihydrate
(C₆(OH)₁₂·2H₂O)

(Stable, Crystalline)
Hydration

Rhodizonate Anion (C₆O₆²⁻)
(Stable, Aromatic)

Reduction (2e⁻)

Click to download full resolution via product page

Caption: Interrelationship of C₆O₆ and its stable derivatives.

Signaling Pathways and Biological Relevance
The user's request included the creation of diagrams for signaling pathways. Given the extreme

instability of cyclohexanhexone, it is highly improbable that this molecule participates in any

known biological signaling pathways. Such pathways require molecules with a degree of

stability that allows for specific interactions with biological macromolecules. The transient

nature of C₆O₆ would preclude such a role. Any biological effects attributed to "triquinoyl" in
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historical or alternative medicine contexts are likely related to its stable hydrated form or other

compounds entirely, and are not supported by modern scientific evidence.

Conclusion
Cyclohexanhexone (C₆O₆) remains a molecule of primarily theoretical and academic interest.

The key takeaway for researchers and drug development professionals is the critical distinction

between the unstable, anhydrous C₆O₆ and its stable, commercially available hydrated form,

dodecahydroxycyclohexane dihydrate. While direct experimental data on C₆O₆ is scarce and

limited to mass spectrometry, computational studies offer valuable insights into its predicted

properties. The study of its stable relative, the rhodizonate anion, provides a tangible point of

reference for understanding the chemistry of this oxocarbon system. Future research may

focus on advanced techniques for the transient generation and spectroscopic characterization

of C₆O₆ to bridge the gap between theoretical predictions and experimental observation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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